molecular formula C8H10F2O2 B8525111 1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid

1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid

Cat. No. B8525111
M. Wt: 176.16 g/mol
InChI Key: ZLALTRNMQHAPGB-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 326A (0.5 g, 2.448 mmol) in THF (10 mL) and water (5 mL) was added NaOH (0.245 g, 6.12 mmol) and the reaction mixture was stirred at RT for 16 h. The volatiles were removed from the reaction mixture and the pH of the resulting residue was adjusted to ˜3 using a 1.0 N aq. solution of HCl. The aqueous layer was extracted with EtOAc (3×10 mL) The combined organic layer was washed with water, brine, dried over Na2SO4, filtered and concentrated to afford Intermediate 326B (0.35 g, 81%, a mixture of cis and trans isomers) as a yellow liquid used directly in the next step without purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.39 (br. s., 1H), 2.55-2.63 (m, 2H), 1.89-2.02 (m, 2H), 1.34-1.45 (m, 3H), 1.14-1.23 (m, 2H).
Name
Intermediate 326A
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.245 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:14])[C:4]2([CH2:7][C:6]([CH3:13])([C:8]([O:10]CC)=[O:9])[CH2:5]2)[CH2:3]1.[OH-].[Na+]>C1COCC1.O>[F:1][C:2]1([F:14])[C:4]2([CH2:5][C:6]([CH3:13])([C:8]([OH:10])=[O:9])[CH2:7]2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Intermediate 326A
Quantity
0.5 g
Type
reactant
Smiles
FC1(CC12CC(C2)(C(=O)OCC)C)F
Name
Quantity
0.245 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×10 mL) The combined organic layer
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC12CC(C2)(C(=O)O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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